REACTION_CXSMILES
|
[O-:1]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9]/[CH:10]=[CH:11]/[CH:12]=[CH:13]\[CH2:14][CH2:15]/[CH:16]=[CH:17]/[C:18](NCC(C)C)=[O:19]>>[C:18]([OH:19])(=[O:1])[CH:17]=[CH:16][CH2:15][CH2:14][CH:13]=[CH:12][CH:11]=[CH:10][CH3:9] |f:0.1.2.3|
|
Name
|
K3PO4
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
polyethylene glycol
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCCC=CC=CC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |